Desisopropyliprodione, also known by its chemical identifier RP32490, is a significant metabolite of the fungicide iprodione, which belongs to the class of dicarboximide compounds. Iprodione is primarily used to control various fungal diseases in crops, particularly those caused by Botrytis species, Sclerotinia, and other pathogens. Desisopropyliprodione is formed through the metabolic processes of iprodione and is characterized by the removal of an isopropyl group from the parent compound. Its chemical structure can be represented as C₁₁H₈Cl₂N₂O₃, reflecting its derivation from iprodione.
Desisopropyliprodione undergoes various chemical transformations primarily through hydrolysis and N-dealkylation reactions. These reactions are critical in understanding its environmental fate and biological activity. In agricultural contexts, desisopropyliprodione has been identified as a minor metabolite when iprodione is applied to crops. The metabolic pathway reveals that desisopropyliprodione can further degrade into other compounds, including 3,5-dichlorophenylurea and several other derivatives resulting from microbial action in soil .
The synthesis of desisopropyliprodione typically occurs through the metabolic transformation of iprodione in biological systems, particularly in plants and animals exposed to this fungicide. This process involves enzymatic hydrolysis where the isopropyl group is cleaved off, leading to the formation of desisopropyliprodione . Laboratory synthesis methods may also replicate this transformation using chemical reagents that mimic biological conditions.
Desisopropyliprodione primarily serves as a marker for monitoring iprodione residues in environmental samples due to its presence as a metabolite. Its detection is crucial for assessing the environmental impact and safety of iprodione applications in agriculture. While it does not have direct applications as a fungicide, understanding its behavior helps regulate the use of iprodione and ensures compliance with safety standards .
Interaction studies involving desisopropyliprodione focus on its behavior in various ecosystems following the application of iprodione. Research indicates that it does not accumulate significantly in animal tissues or milk, suggesting rapid metabolism and excretion . Moreover, studies have shown that desisopropyliprodione can interact with soil microorganisms, influencing degradation rates and environmental persistence .
Desisopropyliprodione shares structural similarities with several other compounds within the dicarboximide class and related fungicides. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Biological Activity | Notes |
|---|---|---|---|
| Iprodione | C₁₃H₁₃Cl₂N₃O₃ | Strong antifungal | Parent compound; widely used in agriculture |
| Chlorothalonil | C₈HCl₄N₄O | Broad-spectrum fungicide | More persistent than desisopropyliprodione |
| Vinclozolin | C₁₂H₁₅Cl₂N₃O₂ | Antifungal | Similar mode of action; different structure |
| Probenazole | C₉H₈ClN₃O | Antifungal | Used against rice diseases; different mechanism |
| Fluazinam | C₂₁H₂₄ClF₂N | Antifungal | Unique fluorinated structure; broader spectrum |
Desisopropyliprodione's uniqueness lies in its role as a metabolite rather than a primary active ingredient, influencing regulatory assessments and environmental monitoring strategies.